2-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide
Description
2-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro group, difluorophenyl group, and a pyridinesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C11H7ClF2N2O2S |
|---|---|
Molecular Weight |
304.70 g/mol |
IUPAC Name |
2-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H7ClF2N2O2S/c12-11-10(2-1-5-15-11)19(17,18)16-7-3-4-8(13)9(14)6-7/h1-6,16H |
InChI Key |
GPDWPGVPLYKQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide typically involves the reaction of 3,4-difluoroaniline with chlorosulfonylpyridine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted sulfonamides.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of amines.
Scientific Research Applications
2-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway involved. This inhibition can lead to various therapeutic effects, depending on the target and the pathway affected.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4-difluorophenyl)propanamide
- 2-chloro-N-(3,4-difluorophenyl)acetamide
- 2-chloro-N-(3,4-difluorophenyl)methyl]aniline
Uniqueness
2-chloro-N-(3,4-difluorophenyl)-3-pyridinesulfonamide is unique due to the presence of the pyridinesulfonamide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
